molecular formula C17H19BrFNO2S2 B2980824 4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide CAS No. 339104-26-6

4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide

Cat. No.: B2980824
CAS No.: 339104-26-6
M. Wt: 432.37
InChI Key: YGQUGMRFEYICGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide (CAS 339104-26-6) is a chemical compound with the molecular formula C17H19BrFNO2S2 and a molecular weight of 432.37 g/mol. It belongs to the benzenesulfonamide class of compounds, which are recognized in medicinal chemistry as versatile scaffolds capable of forming strong electrostatic and hydrogen bonding interactions with protein residues in receptor binding sites . The structure incorporates a thioether linkage, which provides enhanced conformational flexibility and can contribute to metabolic resistance compared to oxygen ethers . The strategic inclusion of bromo and fluoro substituents influences the molecule's properties; the fluorine atom can enhance binding affinity through polar interactions, while the bromine can improve hydrophobic contacts . Benzenesulfonamide derivatives are investigated for various biochemical applications, including the inhibition of specific enzyme pathways . Recent scientific literature highlights the relevance of benzenesulfonamide-containing compounds in the development of novel antiviral agents, particularly as structural components in inhibitors targeting viral capsid proteins . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrFNO2S2/c1-17(2,23-11-13-3-7-15(19)8-4-13)12-20-24(21,22)16-9-5-14(18)6-10-16/h3-10,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQUGMRFEYICGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)Br)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-[(4-fluorobenzyl)sulfanyl]-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .

Scientific Research Applications

4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Calculated Properties
4-Bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide (339104-26-6) C₁₈H₂₀BrFNO₂S₂ 432.38 Bromobenzene, 4-fluorobenzyl Sulfonamide, thioether - Not reported in evidence
N-{2-[(4-Fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide (339104-50-6) C₂₁H₂₂FNO₂S₂ 403.54 Naphthalene, 4-fluorobenzyl Sulfonamide, thioether Purity >90%
2,6-Dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide (478245-97-5) C₁₈H₁₈Cl₂FNOS 386.31 Dichlorobenzene, 4-fluorobenzyl Carboxamide, thioether XLogP: 5.3; Rotatable bonds: 6

Key Differences in Structure and Properties

The dichlorobenzenecarboxamide derivative replaces sulfonamide with carboxamide, reducing hydrogen-bond acceptor capacity (3 vs. sulfonamide’s 4) and altering electronic properties .

Substituent Effects

  • The 4-fluorobenzyl-thioether moiety is conserved across all analogs, suggesting shared pharmacokinetic traits (e.g., metabolic stability via fluorine).
  • The 2-methylpropyl branch in the alkyl chain may influence conformational flexibility and membrane permeability.

Physicochemical Properties Lipophilicity (XLogP): The dichlorocarboxamide analog has a high XLogP of 5.3, indicative of strong hydrophobicity, whereas the bromosulfonamide’s XLogP is likely higher due to bromine’s lipophilic nature .

Biological Activity

4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide (CAS No. 339104-26-6) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the compound's synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C17H19BrFNO2S2
  • Molecular Weight : 432.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with amines, leading to the formation of sulfonamide derivatives. The presence of the bromine and fluorine substituents is believed to enhance the compound's biological efficacy by increasing lipophilicity and modulating electronic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aMultiple strains6.67 - 6.45 mg/mL

These findings indicate that modifications in the sulfonamide structure can lead to enhanced antimicrobial activity, suggesting that this compound may exhibit similar or superior effects against pathogenic bacteria .

Anti-inflammatory Activity

In vivo studies have shown that related sulfonamides can significantly reduce inflammation markers in animal models. For example, compounds derived from benzenesulfonamides exhibited up to 94% inhibition of carrageenan-induced rat paw edema, indicating strong anti-inflammatory properties .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry evaluated a series of benzenesulfonamides, including derivatives similar to our compound. The results indicated promising antimicrobial effects, particularly against Gram-positive bacteria.
  • Inflammation Model : In another study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The tested compounds showed significant reductions in edema compared to control groups, highlighting their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. How does the 4-fluorobenzylthiol moiety influence photostability under UV light?

  • Answer : Fluorine’s electron-withdrawing effect may reduce radical formation. Accelerated stability studies (ICH Q1B guidelines) under UV/Vis light, coupled with HPLC-MS, track degradation products. Compare with non-fluorinated analogs to isolate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.